molecular formula C17H20N2O4 B2489310 1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione CAS No. 2310140-98-6

1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione

Cat. No.: B2489310
CAS No.: 2310140-98-6
M. Wt: 316.357
InChI Key: VGLWQXSZGDADEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a pyrrolidine-2,5-dione moiety, and a m-tolyloxyacetyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of an appropriate precursor under basic conditions. The m-tolyloxyacetyl group can be introduced via an acylation reaction using m-tolyloxyacetyl chloride in the presence of a base such as triethylamine. The final step involves the coupling of the azetidine intermediate with pyrrolidine-2,5-dione under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Comparison with Similar Compounds

    Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring structure and exhibit similar biological activities.

    Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and its analogs are structurally related and have comparable chemical properties.

Uniqueness: 1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is unique due to the presence of the m-tolyloxyacetyl group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-[[1-[2-(3-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-12-3-2-4-14(7-12)23-11-17(22)18-8-13(9-18)10-19-15(20)5-6-16(19)21/h2-4,7,13H,5-6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLWQXSZGDADEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CC(C2)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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